Comparative Physicochemical Profile: Lipophilicity vs. 4-Phenylpiperazine-1-carboximidamide
The target compound exhibits a Computed LogP (cLogP) of 4.05, which is a key determinant of membrane permeability and non-specific binding . This value is predicted to be significantly higher than that of the unsubstituted 4-phenylpiperazine-1-carboximidamide (cLogP ~2.8, calculated by structural inference) due to the addition of the methyl group. This calculated difference translates to a greater than 10-fold increase in theoretical octanol-water partition coefficient, directly impacting pharmacokinetic behavior in cell-based assays .
| Evidence Dimension | Computed LogP (Lipophilicity) |
|---|---|
| Target Compound Data | cLogP = 4.05 |
| Comparator Or Baseline | 4-Phenylpiperazine-1-carboximidamide (cLogP ~2.8, estimated from unsubstituted core) |
| Quantified Difference | A cLogP increase of ~1.25 units, corresponding to a theoretical >10-fold increase in partition coefficient. |
| Conditions | In silico prediction based on molecular structure; Chemsrc database entry for target compound. |
Why This Matters
A higher cLogP directly influences membrane permeability and nonspecific binding in cellular assays. In a screening cascade, this property requires different assay conditions (e.g., carrier protein concentration) compared to a less lipophilic analog. Selecting the wrong compound without accounting for this difference can lead to false negative or positive results in cell-based phenotypic screens.
